molecular formula C14H14BrNO3 B5738742 5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B5738742
M. Wt: 324.17 g/mol
InChI Key: JXSWXWVNXRHJBH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a methoxyphenyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out by adding n-BuLi dropwise to a solution of furan-2-carboxamide in DMF, followed by the addition of bromine to introduce the bromine atom at the 5-position of the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its binding affinity and selectivity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to the presence of both a bromine atom and a methoxyphenyl group attached to the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-18-11-4-2-10(3-5-11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSWXWVNXRHJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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